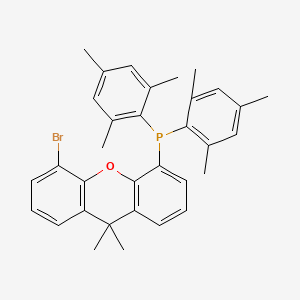![molecular formula C39H31Br2NP2 B12876136 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and diphenylphosphino groups attached to a dibenzoazepine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzoazepine core, which is then brominated to introduce bromine atoms at the 2 and 8 positions.
Phosphination: The brominated dibenzoazepine is then subjected to a phosphination reaction using diphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The diphenylphosphino groups can be oxidized to phosphine oxides or reduced back to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine groups.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted dibenzoazepine derivatives can be obtained.
Oxidation Products: The primary oxidation product is the corresponding phosphine oxide.
Reduction Products: The reduction of phosphine oxides yields the original phosphine compound.
科学的研究の応用
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
作用機序
The mechanism of action of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The diphenylphosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
類似化合物との比較
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphenylphosphino functional group but differs in the core structure, which is based on phenoxazine.
2,6-Bis(diphenylphosphino)bromobenzene: Another related compound with diphenylphosphino groups attached to a bromobenzene core.
Uniqueness
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dibenzoazepine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
特性
分子式 |
C39H31Br2NP2 |
|---|---|
分子量 |
735.4 g/mol |
IUPAC名 |
(3,8-dibromo-1-diphenylphosphanyl-11-methyl-5,6-dihydrobenzo[b][1]benzazepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H31Br2NP2/c1-42-38-28(24-30(40)26-36(38)43(32-14-6-2-7-15-32)33-16-8-3-9-17-33)22-23-29-25-31(41)27-37(39(29)42)44(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-21,24-27H,22-23H2,1H3 |
InChIキー |
WUAGBZYYYYTJIW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCC3=C1C(=CC(=C3)Br)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2P(C6=CC=CC=C6)C7=CC=CC=C7)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



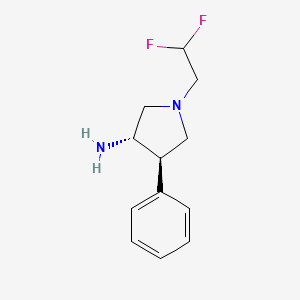
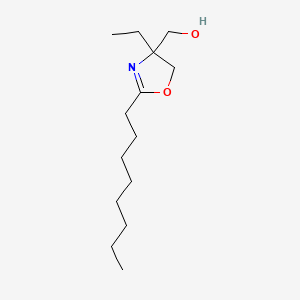
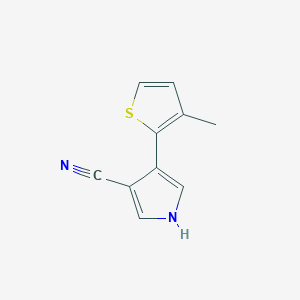
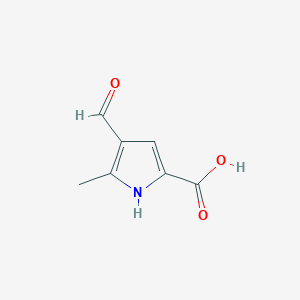
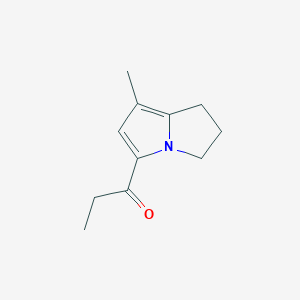

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
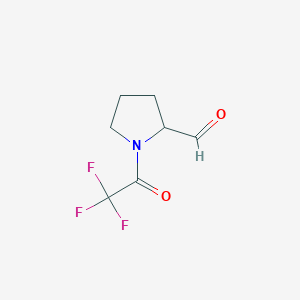
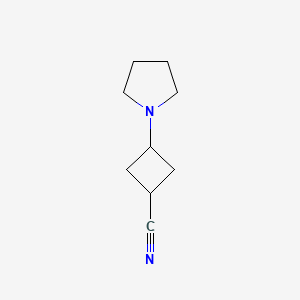
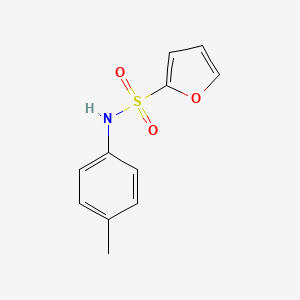
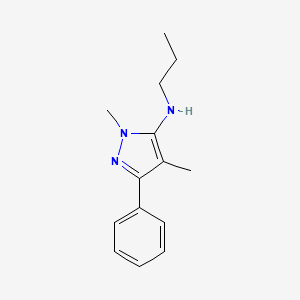
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
